3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Description
3-(3-(Trifluoromethyl)phenyl)propan-1-ol, identified by its CAS number 78573-45-2, is an organofluorine compound structurally defined as a 3-phenylpropan-1-ol bearing a trifluoromethyl group at the meta-position of the phenyl ring. chemicalbook.comnih.gov Its molecular formula is C₁₀H₁₁F₃O. nih.govchemimpex.comclearsynth.com This compound serves as a prime example of how specific functional groups can impart desirable characteristics to a molecule, making it a subject of interest in specialized chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 78573-45-2 nih.govchemimpex.comclearsynth.com |
| Molecular Formula | C₁₀H₁₁F₃O nih.govchemimpex.comclearsynth.com |
| Molecular Weight | 204.19 g/mol nih.govchemimpex.comclearsynth.com |
| Appearance | Colorless to light yellow/brown oil chemicalbook.comchemimpex.comchemicalbook.com |
| Boiling Point | 58-60 °C at 1.1-1.5 mbar chemicalbook.com |
| Density | ~1.2 g/cm³ chemimpex.com |
In the realm of organic chemistry, this compound is significant due to its dual functionality: a reactive alcohol group and an aromatic ring modified by a trifluoromethyl group. This structure makes it a versatile precursor in various synthetic pathways. chemimpex.com Its synthesis has been approached through several methods, reflecting its importance.
One common synthetic route involves a two-step process starting from 3-(trifluoromethyl)benzaldehyde (B1294959). This aldehyde undergoes a Wittig reaction, followed by hydrogenation of the resulting unsaturated alcohol using a palladium on carbon (Pd/C) catalyst to yield the final product. guidechem.comgoogle.com Alternative methods include the reduction of 3-[3-(trifluoromethyl)phenyl]propanoic acid derivatives with strong reducing agents like lithium aluminum hydride (LiAlH₄) or the hydrogenation of 3-(3-trifluoromethylphenyl)propargyl alcohol. chemicalbook.com These synthetic strategies highlight the compound's role in methodologies aimed at creating complex fluorinated molecules.
The primary role of this compound in chemical processes is that of a key synthetic intermediate. medchemexpress.com Its most prominent application is in the pharmaceutical industry as a crucial precursor for the synthesis of Cinacalcet. clearsynth.comguidechem.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia. nih.gov The propanol (B110389) is converted into the intermediate 3-(3-(trifluoromethyl)phenyl)propanal, which then undergoes reductive amination to form the final active pharmaceutical ingredient. chemicalbook.comnih.gov The compound is also used to synthesize labeled analogues like Cinacalcet-d4 Hydrochloride for research purposes. chemicalbook.comchemicalbook.com
Beyond this specific application, its utility extends to being a versatile building block in broader organic synthesis. chemimpex.com The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone, while the trifluoromethyl group can influence nucleophilic substitution reactions. This reactivity allows chemists to incorporate the trifluoromethylphenylpropyl scaffold into a variety of larger, more complex molecules. Its applications are also explored in agricultural chemistry for formulating pesticides and in material science for developing high-performance polymers and coatings with enhanced durability. chemimpex.com
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, and its presence is the defining feature of this compound. mdpi.comhovione.com This functional group is prized for its unique combination of electronic and steric properties, which are used to modulate the biological and physicochemical characteristics of a molecule. nih.govwikipedia.org
Key Properties of the Trifluoromethyl Group:
High Electronegativity: The -CF₃ group is a strong electron-withdrawing substituent. mdpi.comwikipedia.orgmdpi.com This property can alter the acidity or basicity of nearby functional groups and influence how a molecule interacts with biological targets through electrostatic or hydrogen bonding interactions. mdpi.comresearchgate.net
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat solubility) of a molecule, which is a critical factor for its pharmacokinetic profile. chemimpex.commdpi.comwechemglobal.com Improved lipophilicity can enhance membrane permeability, absorption, and distribution within the body. mdpi.com
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This makes the -CF₃ group highly resistant to metabolic oxidation. wikipedia.org Incorporating this group into a drug candidate can block metabolic hotspots, thereby increasing the molecule's half-life and reducing the required dose. mdpi.com
Bioisosterism: The -CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.comwikipedia.org This allows for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a biological target and improve selectivity. mdpi.comwikipedia.org
The inclusion of the trifluoromethyl group in this compound is precisely what makes it such a valuable precursor in drug design. chemimpex.com It provides a reliable method for introducing this critical moiety into potential drug candidates, particularly those targeting the central nervous system, where the ability to cross the blood-brain barrier is paramount. chemimpex.com The influence of the -CF₃ group is evident in numerous FDA-approved drugs, such as the antidepressant fluoxetine (B1211875) and the cancer medication sorafenib, underscoring the strategic importance of this functional group in developing effective therapeutics. wikipedia.orgmdpi.com
Table 2: Comparison of Trifluoromethyl Group with other Functional Groups
| Feature | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chlorine (-Cl) |
|---|---|---|---|
| Electronic Effect | Strongly electron-withdrawing mdpi.comwikipedia.org | Weakly electron-donating | Weakly electron-withdrawing |
| Lipophilicity (Hansch π value) | +0.88 mdpi.com | +0.5 | +0.7 |
| Metabolic Stability | High mdpi.comwikipedia.orgwechemglobal.com | Prone to oxidation wikipedia.org | Moderate |
| Steric Size | Larger than methyl mdpi.com | Smaller than -CF₃ | Similar to -CF₃ mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQVIMGVVIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595957 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78573-45-2 | |
| Record name | 3-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |
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Advanced Synthetic Methodologies for 3 3 Trifluoromethyl Phenyl Propan 1 Ol
Established Synthetic Pathways and Precursor Utilization
Traditional synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol relies on robust and well-documented chemical transformations. These pathways often involve multi-step sequences starting from commercially available precursors, providing reliable, albeit sometimes lengthy, routes to the target compound.
A prominent synthetic route begins with 3-(trifluoromethyl)benzaldehyde (B1294959), converting it to an unsaturated intermediate via the Wittig reaction, followed by catalytic hydrogenation to yield the saturated alcohol. google.com
The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with a Wittig reagent, such as (2-hydroxyethyl)triphenylphosphonium bromide, in the presence of an organic base. google.commnstate.eduwikipedia.org This reaction selectively forms the carbon-carbon double bond, yielding the intermediate, 3-(3-trifluoromethylphenyl)-2-propen-1-ol. The reaction is typically conducted in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 to 100°C. google.com
Table 1: Wittig Reaction and Hydrogenation Parameters
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | 3-(Trifluoromethyl)benzaldehyde | google.com |
| Key Intermediate | 3-(3-Trifluoromethylphenyl)-2-propen-1-ol | google.com |
| Hydrogenation Catalyst | 5% Pd/C | google.com |
| Hydrogenation Pressure | 0.2 - 0.3 MPa | google.com |
| Hydrogenation Temperature | 20 - 30°C | google.com |
| Overall Yield | 92.3% | google.com |
Another established pathway utilizes 3-(trifluoromethyl)cinnamic acid as the starting material. This method involves a two-step reduction process. First, the cinnamic acid derivative is converted to an intermediate allyl alcohol, which is then hydrogenated.
The initial step is the formation of a mixed anhydride (B1165640) by reacting 3-(trifluoromethyl)cinnamic acid with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. This anhydride is subsequently reduced in situ using an aqueous solution of sodium borohydride (B1222165) (NaBH₄) at a low temperature (0–5°C). This selective reduction of the carboxylic acid group yields 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with approximately 74% efficiency.
The final step is the catalytic hydrogenation of the intermediate, similar to the previously described method. The carbon-carbon double bond of 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol is reduced using a 5% Pd/C catalyst under hydrogen pressure to produce this compound.
More advanced synthetic designs employ cascade reactions to construct the molecule's framework efficiently. A notable example is a process that combines a Mizoroki-Heck cross-coupling reaction with hydrogenation in a one-pot sequence to produce 3-(3-trifluoromethylphenyl)propanal, a direct precursor to the target alcohol. nih.govresearchgate.net
This protocol starts with the Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal (B89532). nih.gov The reaction is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of tetrabutylammonium (B224687) acetate (nBu₄NOAc). nih.govresearchgate.net The resulting product mixture is then hydrogenated in the same reaction vessel. The palladium catalyst from the first step facilitates the subsequent hydrogenation, demonstrating a cascade process. nih.gov The acetal is then hydrolyzed to yield the aldehyde, 3-(3-trifluoromethylphenyl)propanal, which can be readily reduced to this compound using standard reducing agents like sodium borohydride.
Innovative and Sustainable Synthesis Approaches
Recent research has focused on developing greener and more efficient synthetic methods. These innovations include the use of microwave irradiation to accelerate reaction rates and the development of highly selective catalytic systems to improve yields and reduce waste.
Microwave-assisted synthesis has been successfully applied to significantly reduce reaction times in the synthesis of precursors for this compound. nih.govresearchgate.net In the Mizoroki-Heck cross-coupling cascade process described above, employing microwave irradiation dramatically shortens the reaction duration without compromising the yield or selectivity of the reaction. nih.gov
For instance, the Pd(OAc)₂-catalyzed cross-coupling of 1-bromo-3-(trifluoromethyl)benzene and 3,3-diethoxyprop-1-ene under microwave conditions (90°C, 5W power) can be completed in a hold time of just 20 minutes. nih.gov This represents a substantial improvement over conventional heating methods, which can take several hours. nih.govnih.gov This rapid and efficient heating makes microwave-assisted protocols a highly attractive option for sustainable industrial production. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Heck Reaction
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | ~25 minutes (ramp + hold) | nih.gov |
| Temperature | 90°C | 90°C | nih.gov |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | nih.gov |
| Yield/Selectivity | Good | Comparable, not negatively affected | nih.gov |
The choice of catalyst is critical in the synthesis of this compound, influencing both the efficiency and selectivity of the reactions.
In the Mizoroki-Heck cascade pathway, palladium(II) acetate is an effective catalyst for the initial C-C bond formation. nih.gov A key innovation in this process is the in-situ conversion of the homogeneous palladium catalyst into a heterogeneous one (Pd/Al₂O₃) after the coupling step, which then catalyzes the subsequent hydrogenation. nih.govresearchgate.net This dual-function catalytic system simplifies the process by avoiding the need to add a separate hydrogenation catalyst. nih.gov
For hydrogenation steps, palladium on carbon (Pd/C) is a widely used and highly effective catalyst for reducing the double bond of allyl alcohol intermediates, providing high yields of the desired saturated alcohol. google.com In other contexts, Wilkinson's catalyst has been noted for its ability to selectively hydrogenate carbon-carbon double bonds in the presence of other reducible functional groups, highlighting the importance of catalyst choice for chemoselectivity. nih.gov The development of catalysts with low precious metal content, such as homemade 0.28% Pd/Al₂O₃ and 0.18% Rh/Al₂O₃, also contributes to more sustainable and cost-effective syntheses. nih.gov
Application of Green Chemistry Principles in Synthetic Design
The synthesis of this compound and its precursors has been an area of focus for applying green chemistry principles, aiming to enhance sustainability, reduce waste, and improve efficiency. Research has explored several avenues to align the manufacturing process with environmentally conscious practices.
One notable approach involves a two-step synthesis method starting from 3-(trifluoromethyl)benzaldehyde. google.com This process first utilizes a Wittig reaction to form 3-(3-trifluoromethylphenyl)-2-propen-1-ol. Subsequently, this intermediate undergoes catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst to yield the final product, this compound. google.com This method is advantageous as it employs a catalytic step, which is a cornerstone of green chemistry, reducing the need for stoichiometric reagents. The reaction conditions for the hydrogenation step are typically mild, operating at temperatures between 20-60°C and pressures of 0.1 to 0.3 MPa, which contributes to a lower energy footprint. google.com
Another sustainable strategy focuses on the synthesis of a key intermediate, 3-(3-trifluoromethylphenyl)propanal. This process employs a palladium-catalyzed Mizoroki–Heck cross-coupling reaction, followed by hydrogenation in a cascade process. nih.govresearchgate.net A significant green aspect of this method is the efficient recovery and recycling of the palladium catalyst as Pd/Al2O3 after the reaction. nih.govresearchgate.net Furthermore, the use of microwave-assisted conditions has been shown to drastically reduce reaction times without compromising the yield or selectivity of the desired product, embodying the green chemistry principle of using energy efficiently. nih.govresearchgate.net
These methodologies highlight a clear trend towards more sustainable synthetic designs, emphasizing catalyst recyclability, energy efficiency, and waste reduction in the production pathways leading to this compound.
Table 1: Green Synthesis Parameters for this compound
| Method | Starting Material | Key Catalyst/Reagent | Green Chemistry Principle Applied | Reference |
|---|---|---|---|---|
| Wittig Reaction & Catalytic Hydrogenation | 3-(Trifluoromethyl)benzaldehyde | Pd/C | Use of Catalysis, High Atom Economy | google.com |
| Mizoroki-Heck & Cascade Hydrogenation | 1-Bromo-3-(trifluoromethyl)benzene | Pd(OAc)2 / Recyclable Pd/Al2O3 | Catalyst Recycling, Energy Efficiency (Microwave) | nih.govresearchgate.net |
Enantioselective Synthesis and Chiral Induction Investigations for Related Structures
While this compound itself is achiral, the principles of enantioselective synthesis are highly relevant for structurally related 3-aryl-1-propanol derivatives, which are crucial intermediates in the pharmaceutical industry. google.com The synthesis of single-enantiomer chiral drugs is of paramount importance, as different isomers can have varied pharmacological effects. google.com Research into chiral induction for related structures provides insight into methodologies that could be adapted for derivatives of this compound.
One significant challenge in asymmetric synthesis is the creation of tertiary stereocenters, such as those in α-aryl ketones, which are prone to racemization under basic conditions. chemrxiv.org To circumvent this, innovative catalytic systems have been developed. For instance, a highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols provides access to enantioenriched α-aryl ketones. chemrxiv.org This method utilizes a chiral cobalt-salen catalyst to create a chiral environment that dictates the stereochemical outcome of a 1,2-aryl migration, avoiding the need for strong bases. chemrxiv.org
Palladium-catalyzed reactions are also prominent in stereoselective synthesis. Highly stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones has been achieved using specific bases like sodium tert-butoxide to enhance both efficiency and stereoselectivity. nih.gov Similarly, palladium catalysts combined with chiral ligands have been used for the enantioselective addition of arylboronic acids to hydrazones, yielding α-aryl α-hydrazino phosphonates with excellent enantioselectivities (up to 99% ee). rsc.org
Another powerful technique is dynamic kinetic resolution (DKR). This method has been successfully applied to the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a related chiral alcohol. google.com The process uses a lipase (B570770) (CALB) as a biological resolution catalyst and an acidic resin as a racemization catalyst, allowing for the theoretical complete conversion of a racemic starting material into a single enantiomer with high optical purity (>99% ee). google.com
These investigations into enantioselective synthesis for related aryl alcohols and ketones demonstrate a range of sophisticated catalytic strategies. The principles of using chiral transition metal complexes (Co, Pd) and biocatalysts (lipases) are central to achieving high levels of chiral induction and are foundational for the potential asymmetric synthesis of more complex derivatives in this compound class.
Table 2: Enantioselective Methods for Related 3-Aryl-1-Propanol Structures
| Methodology | Target Compound Class | Catalyst System | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Chiral Halo-alcohols (e.g., 3-chloro-1-phenylpropan-1-ol) | Lipase CALB and Acidic Resin | Achieved >99% enantiomeric excess (ee). | google.com |
| Stereoselective α-Arylation | 3-Aryl-1-indanones | Palladium Catalyst / Sodium tert-butoxide | Highly efficient and stereoselective C-C bond formation. | nih.gov |
| Semipinacol Rearrangement | α-Aryl Ketones | Chiral Cobalt-Salen Catalyst | Provides access to enantioenriched tertiary stereocenters. | chemrxiv.org |
| Enantioselective Arylation | α-Aryl α-Hydrazino Phosphonates | Pd(TFA)2 with Pyridine–hydrazone Ligands | Excellent enantioselectivities (96 → 99% ee). | rsc.org |
Chemical Transformations and Reaction Mechanisms of 3 3 Trifluoromethyl Phenyl Propan 1 Ol
Oxidative Transformations to Corresponding Aldehydes and Carboxylic Acids
As a primary alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol can undergo controlled oxidation to yield either its corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal, or be further oxidized to the carboxylic acid, 3-(3-(trifluoromethyl)phenyl)propanoic acid. The final product is dependent on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.ukkhanacademy.org
Partial Oxidation to Aldehyde: The synthesis of 3-(3-(trifluoromethyl)phenyl)propanal can be achieved through partial oxidation. This requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk A documented method involves treating the parent alcohol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P₂O₅) in dichloromethane. chemicalbook.com Other common reagents for this type of transformation include pyridinium chlorochromate (PCC). To favor the formation of the aldehyde, reaction conditions are often controlled by distilling the lower-boiling point aldehyde as it is formed, thereby removing it from the oxidizing environment. chemguide.co.uksavemyexams.com
Full Oxidation to Carboxylic Acid: For the complete oxidation to 3-(3-(trifluoromethyl)phenyl)propanoic acid, stronger oxidizing agents and more rigorous conditions are necessary. libretexts.org This typically involves heating the alcohol under reflux with an excess of an oxidizing agent such as potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in an acidic solution, commonly dilute sulfuric acid. savemyexams.comlibretexts.org This ensures the reaction proceeds past the intermediate aldehyde stage to the fully oxidized carboxylic acid. chemguide.co.uk The resulting 3-(3-(trifluoromethyl)phenyl)propanoic acid is a stable compound used as an intermediate in various synthetic applications. chemicalbook.comchemimpex.com
| Transformation | Product | Typical Reagents | Key Condition |
|---|---|---|---|
| Partial Oxidation | 3-(3-(Trifluoromethyl)phenyl)propanal | DMSO/P₂O₅, PCC | Controlled temperature, removal of product as it forms. |
| Full Oxidation | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Acidified K₂Cr₂O₇, Acidified KMnO₄ | Excess oxidizing agent, heating under reflux. |
Derivatization via Hydroxyl Group Functionalization for Downstream Applications
The hydroxyl (-OH) group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives for various applications. Functionalization of this group can alter the molecule's physical and chemical properties, such as its lipophilicity, stability, and suitability for subsequent reactions. chemimpex.comresearchgate.net
Common derivatization reactions for hydroxyl groups include:
Esterification: The alcohol can react with carboxylic acids or their more reactive derivatives (like acyl chlorides) in the presence of an acid catalyst to form esters. youtube.com This is a versatile method for installing different functional groups onto the molecule.
Etherification: The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.
Conversion to Leaving Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This prepares the molecule for nucleophilic substitution reactions.
A significant downstream application that begins with the transformation of the parent alcohol is the synthesis of Cinacalcet. The alcohol is first oxidized to the aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal, which then undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to produce the final active pharmaceutical ingredient. nih.gov This highlights how initial functionalization is a critical step for more complex molecular construction.
| Reaction Type | Reactant | Product Class | Application |
|---|---|---|---|
| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Modification of polarity and biological activity. |
| Etherification | Alkyl Halide (after deprotonation) | Ether | Introduction of stable alkyl chains. |
| Sulfonylation | Tosyl Chloride / Mesyl Chloride | Sulfonate Ester | Formation of a good leaving group for substitution reactions. |
Mechanistic Studies of Reactions Involving the Compound and its Analogues
Mechanistic studies provide fundamental insights into how reactions proceed, including the roles of catalysts, intermediates, and the electronic effects of substituents. For molecules containing a trifluoromethyl (CF₃) group, a key area of investigation is the influence of this strongly electron-withdrawing group on reaction pathways and molecular interactions. The CF₃ group can significantly impact the reactivity of the aromatic ring and participate in non-covalent interactions such as C–H···F bonds, which can influence crystal packing and conformational preferences. researchgate.net
While specific mechanistic studies on this compound itself are not extensively detailed in readily available literature, research on analogous systems provides valuable understanding. For instance, studies on transition metal-catalyzed reactions, which are common in modern organic synthesis, offer relevant models.
Hydrogen Transfer Reactions: The alcohol functional group can participate in hydrogen transfer reactions, often catalyzed by ruthenium or iridium complexes. Mechanistic investigations of these processes differentiate between inner-sphere mechanisms, where the alcohol coordinates directly to the metal center, and outer-sphere mechanisms, where hydrogen is transferred without direct coordination. researchgate.net
These studies on related compounds underscore the importance of the trifluoromethyl group's electronic effects and the intricate pathways involved in transition metal-catalyzed transformations of alcohols and their derivatives.
Investigations of Regioselectivity and Chemoselectivity in Synthetic Routes
Controlling the selectivity of chemical reactions is paramount in organic synthesis to ensure the desired product is formed with high purity and yield.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. A key example related to this compound is its oxidation. It is possible to use specific oxidizing agents that chemoselectively oxidize a primary alcohol to a carboxylic acid while leaving other functional groups, such as secondary alcohols in a more complex analogue, untouched. nih.gov This control is crucial when building intricate molecules with multiple reactive sites.
Regioselectivity involves controlling the position at which a reaction occurs on a molecule. In syntheses involving the trifluoromethyl-phenyl moiety, regioselectivity is often a major consideration. For example, in the synthesis of trifluoromethyl-substituted heterocyclic compounds like pyrazoles from related precursors, the reaction conditions can be tuned to selectively produce one constitutional isomer over another (e.g., a 1,3-substituted vs. a 1,5-substituted product). core.ac.uknih.gov This control is dictated by the reaction mechanism and the electronic and steric influences of the substituents on the aromatic ring, demonstrating the importance of precise control in synthetic routes involving these structural motifs.
Research on Derivatives and Structural Analogues of 3 3 Trifluoromethyl Phenyl Propan 1 Ol
Synthesis and Characterization of Substituted Propanol (B110389) Derivatives
The core structure of 3-(3-(trifluoromethyl)phenyl)propan-1-ol serves as a versatile scaffold for the synthesis of a wide array of derivatives. Researchers modify this parent compound to explore new chemical space and develop molecules with tailored properties. Synthetic strategies often target either the phenyl ring or the propanol side chain, allowing for systematic alterations.
One key intermediate for creating derivatives is 3-(3-trifluoromethylphenyl)propanal, which can be synthesized through methods like the Mizoroki–Heck cross-coupling reaction. nih.gov This aldehyde is a precursor for various compounds, including the drug Cinacalcet, which is produced via reductive amination. nih.gov The synthesis of derivatives can also involve creating entirely new heterocyclic systems attached to the trifluoromethylphenyl moiety. For example, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized by reacting 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid, followed by further modifications. mdpi.com This multi-step synthesis resulted in thirty distinct aniline derivatives. mdpi.comnih.gov
More complex, stereopure derivatives have also been synthesized using asymmetric organocatalysis. nih.gov This advanced technique allows for the creation of specific stereoisomers, which is crucial as the biological activity of chiral molecules can be highly dependent on their spatial arrangement. nih.gov For instance, the synthesis of 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione was achieved with a high degree of stereochemical control. nih.gov
Once synthesized, these new derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS), which provide detailed information about the molecular structure. For crystalline compounds, X-ray diffraction is used to determine their solid-state structure.
Advanced Applications in Medicinal Chemistry Research
Precursor in Drug Development: The Cinacalcet Case Study
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a key starting material in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia. nih.govruifuchems.com Its specific structure provides the essential trifluoromethylphenylpropyl backbone of the final drug molecule.
Synthesis of Cinacalcet Intermediates from this compound
The conversion of this compound into intermediates suitable for coupling with (R)-(+)-1-(1-naphthyl)ethylamine is a pivotal stage in Cinacalcet synthesis. Two primary strategies are employed, both leveraging the reactivity of the terminal alcohol group.
The first major pathway involves the oxidation of the alcohol to its corresponding aldehyde, 3-(3-(trifluoromethyl)phenyl)propanal. nih.govnih.gov This aldehyde is a crucial intermediate that can then undergo reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to form the secondary amine bond in Cinacalcet. nih.govniscpr.res.in
A second common strategy is to convert the hydroxyl group into a good leaving group , facilitating a direct nucleophilic substitution reaction by the amine. This is typically achieved by reacting the alcohol with reagents like thionyl halides or sulfonyl halides (e.g., aliphatic or aromatic sulfonyl chlorides) to form halides or sulfonate esters, respectively. google.com These activated intermediates readily react with (R)-(+)-1-(1-naphthyl)ethylamine to yield the Cinacalcet base. google.com For instance, the alcohol can be converted into its bromo or iodo derivatives to prepare for this coupling step. beilstein-journals.org
| Starting Material | Transformation | Key Reagents | Resulting Intermediate | Reference |
|---|---|---|---|---|
| This compound | Oxidation | Standard oxidizing agents (e.g., PCC, Swern oxidation) | 3-(3-(Trifluoromethyl)phenyl)propanal | nih.gov, nih.gov |
| This compound | Activation of Hydroxyl Group | Thionyl halides, Aliphatic/Aromatic Sulfonyl Halides | Corresponding halide or sulfonate ester | google.com |
| This compound | Halogenation | Brominating or iodinating agents | 3-bromo- or 3-iodo-1-(3-(trifluoromethyl)phenyl)propane | beilstein-journals.org |
Impurity Profiling and Control Strategies in Pharmaceutical Synthesis
In pharmaceutical manufacturing, controlling impurities is critical to ensure the safety and efficacy of the final drug product. google.com Impurities in Cinacalcet can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. veeprho.comgoogle.com this compound itself is designated as "USP Cinacalcet Related Compound E," indicating it can be present as an unreacted starting material or an impurity in the final active pharmaceutical ingredient (API). ruifuchems.com
Potential impurities arising from this stage of the synthesis include residual starting alcohol, by-products from the oxidation or halogenation steps, and isomers. For example, the synthesis route may inadvertently produce regioisomers, which are process-related impurities. nih.gov
Control strategies are therefore essential. These include:
Rigorous quality control of incoming raw materials, including this compound, to ensure high purity.
Optimization of reaction conditions to maximize the conversion of the alcohol and minimize the formation of by-products.
Development of robust analytical methods , such as stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC), to accurately detect and quantify impurities. nih.gov Chromatographic techniques are used to separate Cinacalcet from related substances, including any residual intermediates. google.com
Implementation of purification steps for intermediates and the final API to remove process-related impurities to levels that comply with regulatory guidelines set by bodies like the ICH. veeprho.com
| Impurity Type | Potential Source | Control Strategy | Reference |
|---|---|---|---|
| Unreacted Starting Material | Incomplete conversion of this compound. | Reaction monitoring (e.g., via HPLC/UPLC), process optimization, final product purification. | ruifuchems.com, nih.gov |
| Process-Related Impurities | Side reactions during oxidation or activation steps; regioisomers. | Optimization of synthetic route, purification of intermediates. | nih.gov |
| Degradation Products | Breakdown of intermediates or final product under specific conditions (e.g., light, heat, moisture). | Stability studies, proper storage conditions, formulation development. | veeprho.com, google.com |
Role in Modifying Biological Activity of Drug Candidates
The trifluoromethyl (-CF₃) group present in this compound is not merely a structural feature; it is a powerful modulator of biological activity. Its unique electronic properties and metabolic robustness are frequently exploited in drug design to enhance the performance of therapeutic candidates. mdpi.comnih.gov
Lipophilicity and Metabolic Stability Enhancement through Fluorination Strategies
The introduction of a trifluoromethyl group is a well-established strategy for fine-tuning a drug's pharmacokinetic profile. mdpi.com
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond (485.3 kJ/mol vs. 414.2 kJ/mol). mdpi.com This inherent strength makes the -CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.netresearchgate.net By replacing a metabolically vulnerable group (like a methyl group) with a -CF₃ group, medicinal chemists can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability. mdpi.com
Lipophilicity : The -CF₃ group generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve absorption. mdpi.combenthamscience.com This increased lipophilicity can also strengthen the binding of a drug to its target, often through improved hydrophobic interactions within the target's binding pocket. ingentaconnect.comnih.gov While monofluorination can sometimes decrease lipophilicity, the introduction of a -CF₃ group onto an aromatic ring typically renders it more lipophilic. nih.govmdpi.com
| Property | Effect of Trifluoromethyl (-CF₃) Group | Underlying Reason | Reference |
|---|---|---|---|
| Metabolic Stability | Significantly Increased | High C-F bond energy makes the group resistant to oxidative metabolism. | mdpi.com, researchgate.net |
| Lipophilicity (LogP) | Generally Increased | The fluorine atoms are hydrophobic, enhancing partitioning into lipids. | mdpi.combenthamscience.com |
| Permeability | Often Improved | Increased lipophilicity can facilitate passage across cell membranes. | mdpi.com, mdpi.com |
Impact on Interaction with Molecular Targets and Biological Pathways
The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences a molecule's electronic distribution, which in turn affects its interactions with biological targets like receptors and enzymes. mdpi.com
The high electronegativity of the three fluorine atoms creates a strong dipole moment and alters the acidity or basicity of nearby functional groups. mdpi.com This electronic perturbation can enhance binding affinity through several mechanisms:
Electrostatic and Dipole Interactions : The -CF₃ group can engage in favorable electrostatic or dipole-dipole interactions with polar residues in a protein's binding site. benthamscience.com
Modified Hydrogen Bonding : While not a traditional hydrogen bond donor, the -CF₃ group can influence the hydrogen-bonding capability of adjacent atoms, potentially strengthening key interactions between the drug and its target. mdpi.com
Hydrophobic Interactions : As noted, the lipophilic nature of the -CF₃ group promotes hydrophobic interactions, which are a major driving force for drug-receptor binding. ingentaconnect.com
By strategically placing a trifluoromethyl group, drug designers can optimize the orientation and binding energy of a compound within its target, leading to increased potency and selectivity. wechemglobal.comacs.org
Development of Novel Trifluoromethyl-Containing Therapeutics and Lead Optimization
Building blocks like this compound are instrumental in lead optimization, the iterative process of refining a promising hit compound into a viable drug candidate. scilit.com The incorporation of a trifluoromethyl group is a key tactic used to address deficiencies in a lead compound's profile, such as poor metabolic stability, low potency, or off-target effects. hovione.com
The use of the trifluoromethyl group allows medicinal chemists to systematically modulate a molecule's properties to achieve a desired therapeutic profile. nih.gov This includes enhancing target binding affinity, improving absorption and distribution, and reducing metabolic clearance. mdpi.com The trifluoromethylphenyl motif, provided by precursors like this compound, is found in numerous FDA-approved drugs and clinical candidates, underscoring its importance in modern medicinal chemistry. mdpi.com The continued development of synthetic methodologies for introducing -CF₃ groups and the availability of versatile trifluoromethylated intermediates are critical for the discovery of next-generation therapeutics. researchgate.netnumberanalytics.com
Research in Agrochemical and Material Science Applications
Development of Trifluoromethylated Agrochemical Compounds
The introduction of fluorine atoms, particularly as a trifluoromethyl group, into organic molecules is a pivotal strategy in the creation of modern agrochemicals. nbinno.com This functional group significantly alters the physicochemical properties of a compound, such as its stability and how it interacts with biological targets. nbinno.com More than half of the pesticides introduced in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides on the market featuring a trifluoromethyl group. nih.gov
The trifluoromethyl group's strong electron-withdrawing nature and size have a considerable impact on a molecule's characteristics. nbinno.com Key benefits in an agrochemical context include:
Enhanced Lipophilicity : This property improves the compound's ability to penetrate the waxy outer layers of plants and the exoskeletons of insects, leading to better bioavailability. nbinno.com
Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules with a CF₃ group highly resistant to being broken down by metabolic processes. nbinno.com This increased stability allows the agrochemical to remain active for longer, offering extended protection and potentially reducing the required application frequency and rates. nbinno.com
Compounds like 3-(3-(Trifluoromethyl)phenyl)propan-1-ol are considered valuable intermediates in the synthesis of more complex, biologically active molecules for crop protection. chemimpex.com Researchers utilize such fluorinated building blocks to develop new and more effective fungicides, herbicides, and insecticides. nbinno.comccspublishing.org.cn The strategic placement of the trifluoromethyl group is crucial for creating agrochemical candidates with superior performance profiles. nbinno.com
Application in Specialty Chemical Formulations
This compound is utilized in the formulation of specialty chemicals, where its distinct properties contribute to enhanced performance. chemimpex.com Its trifluoromethyl group imparts increased lipophilicity and metabolic stability, which are advantageous characteristics. chemimpex.com In agricultural chemistry, its inclusion in pest control product formulations can lead to more effective crop protection solutions. chemimpex.com The compound acts as a versatile building block, enabling chemists to efficiently synthesize complex molecules for research and development in this area. chemimpex.com
Investigations in Polymer Chemistry and Advanced Materials Development
In the realm of material science, this compound is employed in the development of advanced materials, including high-performance polymers and coatings. chemimpex.com The unique chemical properties conferred by the trifluoromethyl group, such as enhanced durability and resistance to environmental factors, make it a valuable component in creating these materials. chemimpex.com Its structure can be advantageous in synthesizing new materials designed to have specific, desirable properties. smolecule.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of 3-(3-(trifluoromethyl)phenyl)propan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers a distinct fingerprint of the hydrogen atoms within the molecule. The signals in the aromatic region confirm the 1,3-disubstitution pattern of the phenyl ring. The aliphatic protons of the propan-1-ol chain appear as characteristic multiplets, and their integration values correspond to the number of protons in each environment. The hydroxyl proton typically presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.45 - 7.35 | m | 4H | Ar-H |
| 3.70 | t | 2H | -CH₂-OH |
| 2.78 | t | 2H | Ar-CH₂- |
| 1.95 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 142.1 | Ar-C |
| 132.0 | Ar-CH |
| 130.9 (q, J = 32 Hz) | Ar-C-CF₃ |
| 128.9 | Ar-CH |
| 125.2 (q, J = 3.8 Hz) | Ar-CH |
| 124.2 (q, J = 272 Hz) | -CF₃ |
| 123.0 (q, J = 3.8 Hz) | Ar-CH |
| 62.0 | -CH₂-OH |
| 34.0 | Ar-CH₂- |
Mass Spectrometry (MS) in Reaction Monitoring and Purity Analyses
Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. chemimpex.com It is also instrumental in monitoring the progress of reactions involving this compound by detecting its presence and the formation of products or byproducts.
Under electron ionization (EI), the molecule typically undergoes fragmentation, providing structural insights. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (204.19 g/mol ). Common fragmentation pathways would likely involve the loss of water from the alcohol, cleavage of the propanol (B110389) side chain, and fragmentation of the aromatic ring.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 204 | [M]⁺ |
| 186 | [M - H₂O]⁺ |
| 173 | [M - CH₂OH]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
In a research setting, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the simultaneous separation and identification of this compound from a reaction mixture, thereby providing a comprehensive assessment of its purity and the reaction's efficiency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quantitative analysis and purity assessment of this compound. Due to its aromatic nature, a reversed-phase HPLC method is typically employed for its separation.
A common setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (such as water with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often carried out using a UV detector, as the phenyl group in the molecule absorbs UV light.
By analyzing the chromatogram, the purity of a sample can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks. This method is also highly effective for monitoring the progress of a chemical reaction by tracking the decrease in the starting material peak and the increase in the product peak over time.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the 2850-3100 cm⁻¹ region. The presence of the trifluoromethyl group gives rise to strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-C stretching of the phenyl ring and the C-H in-plane bending vibrations can be observed. The aliphatic C-H stretching and bending modes are also detectable.
Table 5: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3550-3200 | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1610, 1590, 1490, 1450 | C=C stretch (aromatic) |
| 1350-1100 | C-F stretch (trifluoromethyl) |
| 1050 | C-O stretch (primary alcohol) |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ekb.eg By calculating the electron density, DFT can predict a wide range of molecular properties, providing fundamental insights into the reactivity and stability of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.commdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. biointerfaceresearch.com
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. biointerfaceresearch.comresearchgate.net For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, indicated by a red or yellow color on an MEP map, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, creates an electron-deficient area on the phenyl ring.
These calculations allow for the prediction of various reactivity descriptors that quantify the molecule's chemical behavior. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties The following table presents typical parameters obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.
| Parameter | Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. |
| Ionization Potential (I) | The energy required to remove an electron. | Related to EHOMO. |
| Electron Affinity (A) | The energy released when an electron is added. | Related to ELUMO. |
| Electronegativity (χ) | A measure of the ability to attract electrons. | Influences bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Molecular Modeling and Docking Simulations for Understanding Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or enzyme. researchgate.net These simulations are fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. researchgate.netnih.gov
The process begins with generating a three-dimensional (3D) model of the compound. This model is then placed into the binding site of a target protein using docking software. The software's algorithm samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. nih.gov This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values suggesting a more favorable interaction. biointerfaceresearch.com
Beyond the binding score, docking analysis reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These can include:
Hydrogen bonds: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor.
Hydrophobic interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the binding pocket.
Van der Waals forces: General attractive forces between the ligand and the protein.
Molecular dynamics (MD) simulations can further refine the results of a docking study. researchgate.netdost.gov.ph MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes that may occur upon binding. researchgate.netdost.gov.ph
Table 2: Illustrative Output of a Molecular Docking Simulation This table shows hypothetical results of docking this compound against a protein target to illustrate the type of data generated.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Hypothetical Kinase A | -7.5 | SER-120, GLU-85 | Hydrogen Bond with -OH group |
| LEU-25, VAL-78 | Hydrophobic interaction with phenyl ring | ||
| Hypothetical Receptor B | -6.8 | ASN-310 | Hydrogen Bond with -OH group |
| PHE-404, TRP-300 | π-π stacking with phenyl ring |
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are employed to elucidate the detailed mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis, metabolic transformation, or degradation pathways. These investigations map out the entire potential energy surface of a reaction, identifying key structures along the reaction coordinate.
The primary goal is to locate the transition state (TS) , which is the highest energy point along the reaction pathway connecting reactants and products. nih.gov The structure of the TS provides critical information about the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate. A lower activation energy corresponds to a faster reaction.
Computational studies can also identify any intermediates , which are stable, albeit often short-lived, species that are formed and consumed during the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net This allows chemists to understand why certain products are favored over others (thermodynamic control) and why a reaction proceeds at a particular speed (kinetic control). For instance, theoretical studies could be used to model the oxidation of the primary alcohol group or electrophilic substitution on the aromatic ring, predicting the most likely metabolic pathways.
Prediction of Pharmacokinetic Properties using Computational Tools
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. nih.gov A wide array of computational tools and web servers, such as ADMETlab, admetSAR, and SwissADME, are available to predict these pharmacokinetic and toxicological properties from a molecule's structure. mdpi.comnih.govjournalgrid.com These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that correlate a compound's chemical structure with its biological and physicochemical properties. nih.gov
For this compound, these tools can predict a variety of parameters:
Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability can indicate its potential for oral bioavailability.
Distribution: Parameters like Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB) are estimated to understand how the compound might distribute throughout the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A range of potential toxicities, such as hepatotoxicity, carcinogenicity, and hERG (human Ether-à-go-go-Related Gene) inhibition, can be flagged.
Additionally, these tools assess "drug-likeness" based on criteria like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. journalgrid.comf1000research.com
Table 3: Computationally Predicted Pharmacokinetic (ADMET) Profile These values represent typical predictions from ADMET software for a molecule with the structure of this compound. They are in-silico estimates and require experimental validation.
| Property | Parameter | Predicted Value/Classification | Significance |
| Physicochemical | Molecular Weight | 204.19 g/mol | Complies with Lipinski's Rule (< 500) |
| logP | ~2.7 | Indicates good lipophilicity for membrane permeability | |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) | |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Complies with Lipinski's Rule (≤ 10) | |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Suggests good intestinal membrane permeability | |
| Distribution | Blood-Brain Barrier (BBB) | BBB+ (Penetrant) | May cross into the central nervous system |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this enzyme | |
| Toxicity | hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of being a mutagen |
Patent Landscape and Future Research Directions
Analysis of Patent Applications for Synthesis and Applications of the Compound
Patent literature reveals that 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is a valuable intermediate, primarily in the pharmaceutical sector. Its synthesis and application are often embedded within broader patents for active pharmaceutical ingredients (APIs).
Key synthesis routes detailed in patent filings often focus on achieving high yield and purity for its use as a critical intermediate. For instance, Chinese patent CN105439818A discloses a method starting from 3-(trifluoromethyl)benzaldehyde (B1294959). This process involves a Wittig reaction to form 3-(3-trifluoromethylphenyl)-2-propen-1-ol, followed by catalytic hydrogenation using a Pd/C catalyst to yield the target compound, this compound google.com. This method is highlighted for its use of readily available raw materials, controllable reaction conditions, and simplified operation google.com.
The primary application identified in the patent landscape is its role as a key intermediate in the synthesis of Cinacalcet google.com. Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism. The propan-1-ol moiety of the title compound is typically modified to introduce an amine, which is then coupled with another molecular fragment to complete the final drug structure.
While direct patents for this compound are specific, the broader patent landscape for related structures underscores the industrial importance of the trifluoromethylphenyl scaffold. For example, patents exist for the synthesis of related ketones like 1-(3-trifluoromethyl)phenyl-propan-2-one, an intermediate for the anorexic drug Fenfluramine epo.org. These processes often start from 3-trifluoromethylaniline, highlighting different synthetic strategies to access this valuable chemical family epo.org. The focus of these patents is often on improving yield and economic viability by using accessible starting materials epo.org.
| Patent Number | Focus | Key Reactants/Process | Application/End Product | Reference |
|---|---|---|---|---|
| CN105439818A | Synthesis of this compound | 3-(Trifluoromethyl)benzaldehyde; Wittig reaction; Catalytic hydrogenation (Pd/C) | Intermediate for Cinacalcet | google.com |
| EP 0 810 195 A1 | Synthesis of a related ketone intermediate | Diazonium salt of 3-trifluoromethylaniline; Reaction with isopropenyl acetate (B1210297) | Intermediate for Fenfluramine | epo.org |
| WO/1999/067196 | Synthesis of Fluoxetine (B1211875) | Condensation of 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride | Fluoxetine (Antidepressant) | googleapis.com |
| WO2002055724A1 | Preparation of 1-(3-trifluoromethylphenyl)-propan-2-ol enantiomers | Enzymatic resolution of the racemic alcohol | Intermediate for Fenfluramine enantiomers | google.com |
Emerging Research Trends for Trifluoromethylated Compounds and their Analogues
The trifluoromethyl (CF3) group is often referred to as a "super methyl group" in medicinal chemistry. Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a powerful tool for modulating the biological activity and pharmacokinetic profiles of drug candidates mdpi.comnih.govresearchgate.net. Research is continuously advancing in this area, with several key trends emerging.
Enhanced Pharmacokinetic Properties: The introduction of a CF3 group can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism . This often leads to a longer half-life and improved bioavailability. Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability, a critical factor for a drug's ability to reach its target nih.govresearchgate.net.
Novel Synthetic Methodologies: A major research focus is the development of more efficient, safer, and cost-effective methods for introducing the CF3 group into molecules zju.edu.cn. Traditional methods often require harsh conditions or expensive reagents zju.edu.cn. Emerging trends include:
Photocatalysis: Light-mediated reactions are being explored to generate trifluoromethyl radicals under milder conditions.
Electrosynthesis: Electrochemical methods provide a powerful way to control redox reactions for trifluoromethylation zju.edu.cn.
Late-Stage Functionalization: Developing reactions that can install a CF3 group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex drug candidates.
Use of CF3 Building Blocks: The synthesis of complex molecules using readily available trifluoromethylated starting materials, like this compound, remains a practical and widely used strategy acs.org.
Expanding Therapeutic Applications: The application of trifluoromethylated compounds is expanding beyond traditional areas. While prevalent in central nervous system drugs (e.g., Fluoxetine, Fenfluramine) and anti-infectives, they are increasingly found in candidates for a wide range of diseases epo.orggoogleapis.com. Recent research highlights their use in oncology, antivirals, and treatments for metabolic disorders mdpi.comresearchgate.net.
| Research Trend | Description | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Improved Physicochemical Properties | The CF3 group enhances lipophilicity, metabolic stability, and binding affinity. | Leads to drug candidates with better pharmacokinetic profiles (ADME) and higher potency. | nih.govresearchgate.net |
| Advanced Synthetic Methods | Development of novel trifluoromethylation reactions (e.g., photoredox catalysis, electrochemistry). | Enables more efficient and versatile synthesis of complex fluorinated molecules. | zju.edu.cn |
| Bioisosteric Replacement | Using the CF3 group as a replacement for other groups like chlorine or methyl to fine-tune properties. | Allows for optimization of lead compounds to improve selectivity and reduce off-target effects. | nih.gov |
| New Therapeutic Areas | Application in drugs for cancer, viral infections, and metabolic diseases. | Broadens the scope of diseases that can be treated with trifluoromethylated pharmaceuticals. | mdpi.comresearchgate.net |
Prospects for Sustainable and Economically Viable Production Strategies
As the demand for complex trifluoromethylated compounds grows, so does the need for production methods that are not only efficient but also sustainable and economically viable. The production of this compound and similar molecules is evolving to meet these challenges.
Green Chemistry Principles: There is a significant push to incorporate green chemistry principles into the synthesis of fluorinated compounds. This includes:
Catalysis: Replacing stoichiometric reagents with catalytic amounts of less toxic and more efficient catalysts, such as moving from precious metal catalysts like palladium to more abundant metals like nickel acs.org.
Solvent Selection: Using greener solvents or reducing solvent use altogether.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Continuous Flow Chemistry: A shift from traditional batch processing to continuous flow manufacturing offers several advantages for producing trifluoromethylated intermediates acs.org. Flow chemistry allows for better control over reaction parameters (temperature, pressure), improved safety when handling hazardous reagents, and easier scalability. This can lead to higher yields, greater purity, and reduced waste, contributing to both economic and environmental benefits acs.org.
Economical Fluorine Sources: A major cost driver in the synthesis of these compounds is the fluorine source itself. Research into using cheaper and more abundant sources of the trifluoromethyl group is a key area of investigation. For example, trifluoroacetic acid, a bulk chemical, is being explored as a cost-effective precursor for generating trifluoromethyl radicals, which can then be incorporated into organic molecules zju.edu.cn. This contrasts with more complex and expensive, purpose-built trifluoromethylation reagents zju.edu.cn. A recent study demonstrated a method for low-cost trifluoromethylation using trifluoroacetic acid that is compatible with various organic molecules and can operate stably for extended periods zju.edu.cn.
The future production of this compound and its analogues will likely involve a combination of these strategies. The development of a scalable, continuous-flow process that utilizes a low-cost CF3 source and adheres to green chemistry principles represents the ideal for achieving sustainable and economically viable manufacturing.
Q & A
Q. Q: What are the common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)propan-1-ol?
A: The compound is typically synthesized via nucleophilic substitution or reduction. One method involves reacting 3-(3-(trifluoromethyl)phenyl)propanal with sodium borohydride (NaBH₄) in ethanol under reflux, achieving yields >75% after purification by column chromatography . Another route employs the reduction of 3-[3-(trifluoromethyl)phenyl]propanoic acid derivatives using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) . For industrial scalability, continuous flow reactors with optimized temperature (40–60°C) and solvent systems (e.g., methanol/water) are recommended to enhance purity and throughput .
Advanced Reaction Optimization
Q. Q: How can reaction conditions be optimized for high-yield synthesis?
A: Key parameters include:
- Catalyst selection : Using NaBH₄ with CeCl₃·7H₂O as a co-catalyst improves selectivity and reduces side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/water mixtures improve reduction efficiency .
- Temperature control : Maintaining 50–60°C during substitution reactions minimizes byproduct formation .
- Purification : Distillation under reduced pressure (0.1–1 mmHg) or recrystallization from hexane/ethyl acetate mixtures yields >95% purity .
Reactivity of the Hydroxyl Group
Q. Q: How does the hydroxyl group participate in substitution or protection reactions?
A: The primary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or protected as a silyl ether (e.g., TBSCl in DMF with imidazole) for subsequent reactions . In nucleophilic substitutions, mesylation (MsCl, Et₃N) converts the hydroxyl to a mesylate group, enabling reactions with amines or thiols to form derivatives like cinacalcet precursors .
Analytical Characterization
Q. Q: What analytical methods are critical for characterizing this compound?
A:
- NMR : ¹H NMR (CDCl₃) shows δ 1.8–2.1 ppm (m, CH₂), δ 3.6–3.8 ppm (t, CH₂OH), and δ 7.4–7.6 ppm (m, aromatic protons) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm confirm purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z 220.2 [M+H]⁺) validates molecular weight .
Applications in Medicinal Chemistry
Q. Q: What role does this compound play in drug synthesis?
A: It is a key intermediate in synthesizing cinacalcet, a calcimimetic drug. The hydroxyl group is mesylated and reacted with (R)-(+)-1-(1-naphthyl)ethylamine via SN2 substitution to form the final API . Derivatives are also explored as fluorinated building blocks for kinase inhibitors due to the trifluoromethyl group’s metabolic stability .
Handling and Stability
Q. Q: What precautions are necessary for handling fluorinated derivatives?
A:
- Storage : Store under nitrogen at 2–8°C to prevent oxidation .
- Decomposition : Thermal degradation above 150°C releases HF; use PTFE-lined equipment .
- Safety : Use PPE (gloves, goggles) and work in fume hoods due to potential irritancy .
Advanced Data Contradictions
Q. Q: How to resolve discrepancies in reported synthetic yields?
A: Discrepancies often arise from:
- Impurity profiles : Side products from incomplete reduction (e.g., residual ketones) may inflate yields. Use GC-MS to quantify byproducts .
- Solvent effects : Ethanol vs. THF in reduction reactions can alter reaction kinetics. Kinetic studies (e.g., in situ IR) help identify optimal conditions .
- Scaling factors : Batch vs. flow reactors impact heat dissipation; pilot-scale trials are recommended for reproducibility .
Comparative Reactivity with Analogues
Q. Q: How does the trifluoromethyl group influence reactivity compared to non-fluorinated analogs?
A: The electron-withdrawing CF₃ group:
- Reduces nucleophilicity : Slows SN2 reactions but enhances stability toward oxidation .
- Alters solubility : Increases lipophilicity (logP ~2.8 vs. ~2.1 for methyl analogs), impacting bioavailability in drug design .
- Directs electrophilic substitution : Meta-directing effects in aromatic systems reduce para-substitution byproducts .
Methodological Challenges in Purification
Q. Q: What challenges arise during purification, and how are they addressed?
A:
- High boiling point : Vacuum distillation (100–120°C at 0.5 mmHg) separates the product from high-boiling impurities .
- Hydrophobicity : Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves non-polar contaminants .
- Hydroscopicity : Store under desiccant to prevent water absorption, which complicates crystallization .
Future Research Directions
Q. Q: What unexplored applications warrant further study?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
